5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzofuran core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the oxazole moiety, and the final coupling reactions. Key steps may include:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.
Introduction of Oxazole Moiety: This step often involves the cyclization of appropriate precursors such as nitriles and amides under dehydrating conditions.
Coupling Reactions: The final coupling of the benzofuran and oxazole intermediates can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazole moiety, converting it to amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and oxazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) for electrophilic substitution or nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or aminated benzofuran and oxazole derivatives.
Scientific Research Applications
5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The benzofuran and oxazole moieties are known to interact with proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran and 2-methylbenzofuran share structural similarities.
Oxazole Derivatives: Compounds such as 2-oxazolecarboxamide and 4-methyl-1,2-oxazole.
Uniqueness
What sets 5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide apart is its unique combination of benzofuran and oxazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C29H22N2O5 |
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Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C29H22N2O5/c1-16-7-9-18(10-8-16)27(32)28-26(21-5-3-4-6-24(21)35-28)30-29(33)22-15-25(36-31-22)19-11-12-23-20(14-19)13-17(2)34-23/h3-12,14-15,17H,13H2,1-2H3,(H,30,33) |
InChI Key |
GUFWFRMNDGWTHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)C6=CC=C(C=C6)C |
Origin of Product |
United States |
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